Qingdainone

Description

Structure

3D Structure

Properties

IUPAC Name |

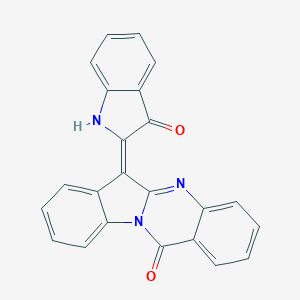

(6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13N3O2/c27-21-13-7-1-4-10-16(13)24-20(21)19-15-9-3-6-12-18(15)26-22(19)25-17-11-5-2-8-14(17)23(26)28/h1-12,24H/b20-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXENDDMPDZMHSQ-FMQUCBEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C3C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C\3/C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)/N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97457-31-3 | |

| Record name | Qingdainone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097457313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Qingdainone from Indigo Naturalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and purification of Qingdainone, a bioactive alkaloid derived from Indigo Naturalis (Qingdai). It includes detailed experimental protocols, characterization data, and an exploration of its associated biological signaling pathways, designed to support further research and development efforts.

Introduction: Indigo Naturalis and the Discovery of this compound

Indigo Naturalis, known as Qingdai in Traditional Chinese Medicine, is a dark blue powder produced from the leaves and stems of various plants, including Strobilanthes cusia, Persicaria tinctoria, and Isatis tinctoria.[1][2] For centuries, it has been used to treat a range of inflammatory and infectious conditions.[2] Modern phytochemical analysis has revealed a rich composition of bioactive compounds, primarily indole alkaloids, which are responsible for its therapeutic effects.[1][3]

Among these compounds, this compound was first isolated and identified in 1985.[1] It is a quinazolinone-derived alkaloid that has demonstrated significant biological activities, including anti-tumor and anti-inflammatory effects.[1][4] Its unique structure and therapeutic potential make it a compound of high interest for drug discovery and development.

Chemical Profile of Indigo Naturalis

Indigo Naturalis contains a complex mixture of alkaloids and other organic compounds. The primary and most studied constituents are listed in the table below. The relative concentrations of these components can vary depending on the plant source and processing methods.[3]

| Compound | Chemical Class | Key Bioactivities |

| Indigo | Indole Alkaloid | Anti-inflammatory |

| Indirubin | Indole Alkaloid | Anti-tumor, Anti-inflammatory[1] |

| Isatin | Indole Alkaloid | Anti-inflammatory, Antitumor[1] |

| Tryptanthrin | Indole Alkaloid | Anti-inflammatory, Antitumor[1] |

| This compound | Quinazolinone Alkaloid | Anti-melanoma, Anti-tumor, Anti-inflammatory [1][4] |

| β-Sitosterol | Steroid | Anti-inflammatory[4][5] |

Table 1: Major bioactive components of Indigo Naturalis.

Isolation and Purification of this compound

The isolation of this compound from the crude Indigo Naturalis powder involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Extraction and Isolation

This protocol outlines a general methodology for the isolation and purification of this compound.

1. Extraction:

- Objective: To extract a broad range of compounds, including this compound, from the raw plant material.

- Procedure:

- Suspend the dried Indigo Naturalis powder in 70% ethanol at a 1:10 (w/v) ratio.

- Perform reflux extraction at 70-80°C for 2-3 hours.[1] Repeat the extraction process two more times to ensure maximum yield.

- Combine the ethanol extracts and filter to remove solid plant material.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Solvent Partitioning:

- Objective: To perform a preliminary separation of compounds based on their polarity.

- Procedure:

- Suspend the crude extract in water.

- Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This compound, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.

- Evaporate the solvent from each fraction to yield separated sub-extracts.

3. Chromatographic Purification:

- Objective: To isolate pure this compound from the enriched fraction.

- Procedure:

- Subject the ethyl acetate fraction to column chromatography over a silica gel stationary phase.

- Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc from 100:0 to 0:100).

- Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase, visualizing spots under UV light.

- Combine fractions containing the target compound (as identified by its Rf value) and concentrate them.

- Perform further purification, if necessary, using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: Workflow for this compound Isolation.

Physicochemical and Spectroscopic Characterization

Accurate identification of the isolated this compound is achieved through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₃N₃O₂ | [2] |

| Molecular Weight | 363.37 g/mol | N/A |

| Appearance | Yellowish powder | N/A |

| Melting Point | >300 °C (Decomposes) | N/A |

| CAS Number | 94663-79-9 | N/A |

Table 2: Physicochemical properties of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the structural elucidation of this compound. This data is compiled from typical values for similar quinazolinone structures and requires experimental verification.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm). Specific shifts corresponding to protons on the fused ring system. |

| ¹³C NMR | Resonances for carbonyl carbons (δ > 160 ppm). Multiple signals in the aromatic region (δ 110-150 ppm). |

| FT-IR (cm⁻¹) | C=O stretching (approx. 1680-1660 cm⁻¹), C=N stretching (approx. 1630-1575 cm⁻¹), aromatic C-H stretching (approx. 3100-3000 cm⁻¹). |

| UV-Vis (in MeOH) | Absorption maxima characteristic of a conjugated aromatic system, typically in the 250-400 nm range. |

| Mass Spec (ESI-MS) | A prominent molecular ion peak [M+H]⁺ at m/z 364.10. |

Table 3: Summary of key spectroscopic data for this compound characterization.

Biological Activity and Associated Signaling Pathways

This compound and other constituents of Indigo Naturalis exert their biological effects by modulating key cellular signaling pathways. These pathways are critical in the pathogenesis of cancer and inflammatory diseases.

Anti-Tumor and Anti-Inflammatory Mechanisms

Studies have shown that compounds from Qingdai can influence cell proliferation, apoptosis, and inflammation.[4] this compound specifically has been noted for its anti-melanoma activity.[1] One proposed mechanism for related compounds is the inhibition of bacterial DNA gyrase, suggesting a potential role as an antimicrobial agent as well.[6]

Key Signaling Pathways

The therapeutic effects of Indigo Naturalis constituents are linked to the modulation of several important signaling cascades.

1. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancers. Components of Indigo Naturalis have been shown to inhibit MAPK signaling, thereby impeding tumor cell proliferation.[4][7]

Caption: Putative Inhibition of the MAPK Pathway.

2. PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Natural compounds, including those related to this compound, can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7][8][9]

Caption: Putative Inhibition of the PI3K/Akt Pathway.

3. Aryl Hydrocarbon Receptor (AHR) Pathway: The AHR pathway is a key regulator of immune responses, particularly in the gut. Indigo and Indirubin, major components of Indigo Naturalis, are known agonists of AHR. This activation leads to the production of anti-inflammatory cytokines like IL-10 and IL-22 and promotes mucosal healing, which is particularly relevant in the treatment of ulcerative colitis.[10][11] While the direct effect of this compound on AHR is less studied, its presence within the extract suggests it may contribute to the overall immunomodulatory effect.

Caption: AHR Pathway Activation by Indigo Naturalis.

Conclusion and Future Directions

This compound stands out as a promising bioactive compound from Indigo Naturalis with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its consistent isolation and characterization, which are foundational steps for further preclinical and clinical investigation.

Future research should focus on:

-

Developing and optimizing scalable purification protocols to obtain larger quantities of this compound for extensive study.

-

Conducting detailed spectroscopic analysis to build a comprehensive reference library for the compound.

-

Elucidating the specific molecular targets and mechanisms of action of pure this compound in various disease models.

-

Investigating the synergistic effects of this compound with other components of Indigo Naturalis.

By building on this technical foundation, the scientific community can further unlock the therapeutic potential of this compound for the development of novel pharmaceuticals.

References

- 1. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indigo Naturalis Suppresses Colonic Oxidative Stress and Th1/Th17 Responses of DSS-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering Key Pharmacological Pathways of Qingdai Acting on Chronic Myeloid Leukemia Using a Network Pharmacology-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indigo naturalis as a potential drug in the treatment of ulcerative colitis: a comprehensive review of current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Indigo Naturalis Prepared Using a Novel Method: Therapeutic Effects on Experimental Ulcerative Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical, pharmacology and in vivo studies of QingDai (indigo naturalis) promotes mucosal healing and symptom improvement in ulcerative colitis by regulating the AHR-Th17/Treg pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Qingdainone's Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingdainone, a natural product derived from the traditional Chinese medicine Qingdai (Indigo Naturalis), has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the fields of oncology and immunology. This in-depth technical guide provides a comprehensive review of the chemical properties of this compound, offering a centralized resource for researchers, scientists, and drug development professionals. This document details its structural and physicochemical characteristics, outlines relevant experimental protocols, and visualizes its engagement with key signaling pathways.

Chemical and Physical Properties

This compound, a purple powder in its solid form, is an alkaloid with the IUPAC name (6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one.[1] Its chemical structure consists of a rigid, planar system of fused heterocyclic rings. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and pyridine, and exhibits low solubility in water.[1][2][3][4][5] For optimal stability, this compound should be stored at -20°C and protected from light.[2][3][4]

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₁₃N₃O₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 363.37 g/mol | [2][3][4][7] |

| CAS Number | 97457-31-3 | [1][2][3][4][7] |

| Appearance | Purple powder / Solid | [1][4] |

| Solubility | Soluble in DMSO, Chloroform, Pyridine | [1][2][3][4][5] |

| Boiling Point | 568.1°C at 760 mmHg | [4] |

| Density | 1.47 g/cm³ | [4] |

| Flash Point | 297.4°C | [4] |

| LogP | 3.274 - 3.7 | [4][6] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Complexity | 785 | [4] |

Experimental Protocols

This section outlines the general methodologies for determining the key chemical properties of organic compounds like this compound. While specific experimental details for this compound are not always available in the public domain, these standard protocols provide a framework for its characterization.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a selected solvent (e.g., DMSO, water) in a sealed, temperature-controlled container.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation, followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

References

- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Detection of Treg/Th17 cells and related cytokines in peripheral blood of chronic hepatitis B patients combined with thrombocytopenia and the clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl Hydrocarbon Receptor Signalling in the Control of Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Qingdainone: A Technical Guide to Synthesis and Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingdainone, a naturally occurring indole alkaloid first isolated from Indigo Naturalis in 1985, has garnered interest for its potential therapeutic properties, notably its anti-melanoma activity.[1] This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound, intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name (6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one, possesses a complex heterocyclic scaffold. Its core structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₃H₁₃N₃O₂ |

| Molar Mass | 363.38 g/mol |

| Appearance | (Data not available) |

| Solubility | (Data not available) |

Synthesis of this compound

A general synthetic workflow for related indoloquinazoline structures is depicted below.

Caption: General synthetic workflow for this compound.

Further research is required to delineate the precise reaction conditions, catalysts, and purification methods for an optimized synthesis of this compound.

Structural Characterization

The definitive structure of this compound has been established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not extensively reported in the literature. However, analysis of related indolo[1,2-c]quinazoline derivatives provides expected chemical shift ranges for the core structure.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Core Protons

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.5 |

| NH Proton | 10.0 - 12.0 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Core Carbons

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 110 - 150 |

| Carbonyl Carbons | 160 - 185 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. While a detailed fragmentation analysis of this compound is not available, general fragmentation patterns for quinazolinone-containing compounds involve characteristic losses of CO and fragmentation of the heterocyclic rings.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| [M+H]⁺ (Calculated) | 364.1086 |

| Major Fragments (Predicted) | [M+H-CO]⁺, fragments from indole and quinazolinone moieties |

X-ray Crystallography

To date, the single-crystal X-ray structure of this compound has not been reported in the public domain. X-ray crystallography would provide unequivocal proof of its three-dimensional structure and packing in the solid state.

Table 4: X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Biological Activity and Signaling Pathways

This compound has been reported to exhibit anti-melanoma activity, although detailed mechanistic studies are limited.[1] Its biological effects are likely mediated through the modulation of key cellular signaling pathways. Network pharmacology studies have implicated the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (Jak-STAT) pathways in the activity of compounds from Indigo Naturalis, including this compound.

MAPK Signaling Pathway

The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, including melanoma. This compound may exert its anti-proliferative effects by interfering with this pathway.

Caption: Postulated modulation of the MAPK pathway by this compound.

Jak-STAT Signaling Pathway

The Jak-STAT pathway is a primary route for cytokine signaling and is involved in immune responses, inflammation, and cell growth. Constitutive activation of this pathway is common in many cancers. This compound may modulate the Jak-STAT pathway, contributing to its anti-tumor effects.

Caption: Postulated modulation of the Jak-STAT pathway by this compound.

Experimental Protocols

General Anti-Melanoma Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the in vitro anti-melanoma activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Melanoma cell line (e.g., B16-F10)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed melanoma cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Caption: Experimental workflow for the MTT assay.

Conclusion

This compound presents an intriguing molecular scaffold with potential anti-cancer properties. This guide has summarized the currently available information on its synthesis and structural characterization. However, significant gaps remain in the literature, particularly concerning detailed synthetic protocols and comprehensive spectroscopic and crystallographic data. Further research in these areas is crucial to fully unlock the therapeutic potential of this compound and its derivatives. The elucidation of its precise mechanism of action within key signaling pathways will also be vital for its future development as a potential therapeutic agent.

References

Initial Biological Activity Screening of Qingdainone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingdainone, an indole alkaloid, is a chemical constituent of the traditional Chinese medicine Qingdai (Indigo Naturalis). Preliminary studies have indicated that this compound possesses potential therapeutic properties, primarily demonstrating anti-tumor and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing available data, outlining key experimental methodologies, and visualizing associated signaling pathways. It is important to note that while early research identified an anti-melanoma effect of this compound, specific quantitative data from these initial studies are not widely available in current literature.[2] Much of the mechanistic understanding of its anti-inflammatory effects is derived from studies on the complete Qingdai extract.

Anti-Cancer Activity

Early in vitro studies reported that this compound exhibits anti-melanoma activity.[2] However, specific quantitative data, such as IC50 values against melanoma cell lines, are not readily found in publicly accessible scientific literature. The primary experimental approach to determine such anti-proliferative effects is the MTT assay, which measures cell viability. Apoptosis assays are also crucial to understand the mechanism of cell death.

Data Presentation: Anti-Cancer Activity

Due to the limited availability of specific quantitative data for this compound, a representative table for anti-proliferative activity is presented below. Researchers are encouraged to populate this table with their own experimental data.

| Cell Line | Compound | Incubation Time (hrs) | IC50 (µM) | Citation |

| e.g., B16-F10 (Melanoma) | This compound | 48 | Data not available | |

| e.g., A375 (Melanoma) | This compound | 48 | Data not available |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Experimental Workflow Visualization

Anti-Inflammatory Activity

Studies on Qingdai, which contains this compound, have demonstrated anti-inflammatory effects, particularly in the context of colitis. These studies suggest that the components of Qingdai can modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokine production.

Data Presentation: Anti-Inflammatory Activity

| Inflammatory Marker | Cell/Animal Model | Treatment | Effect | Citation |

| TNF-α | DSS-induced colitis in mice | QDP | Decreased production | |

| IL-1β | DSS-induced colitis in mice | QDP | Decreased production | |

| IL-6 | DSS-induced colitis in mice | QDP | Decreased production | |

| NF-κB (p65) | LPS-stimulated RAW264.7 cells | QDP | Inhibited nuclear translocation |

Experimental Protocols

This model is commonly used to study inflammatory bowel disease.

Protocol:

-

Induction of Colitis: Administer dextran sulfate sodium (DSS) in the drinking water of mice for 5-7 days.

-

Treatment: Orally administer this compound or vehicle control to the mice daily.

-

Monitoring: Record body weight, stool consistency, and rectal bleeding daily.

-

Sample Collection: At the end of the study, collect colon tissue for histological analysis and measurement of cytokine levels.

-

Analysis: Assess disease activity index (DAI), colon length, and histological damage. Measure levels of TNF-α, IL-1β, and IL-6 in colon tissue homogenates by ELISA.

This assay assesses the anti-inflammatory effects of a compound on macrophages.

Protocol:

-

Cell Culture: Culture RAW264.7 macrophage cells.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell supernatant and measure the levels of TNF-α and IL-6 by ELISA.

-

Western Blot Analysis: Prepare cell lysates to analyze the expression and phosphorylation of key signaling proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, ERK, JNK).

Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory effects of Qingdai components are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Conclusion

This compound is a promising natural compound with potential anti-cancer and anti-inflammatory activities. While early studies have highlighted its therapeutic potential, further rigorous investigation is required to elucidate its precise mechanisms of action and to quantify its biological effects. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and execute further studies on this compound, ultimately contributing to a more comprehensive understanding of its pharmacological profile and its potential development as a therapeutic agent.

References

The Anti-inflammatory Action of Qingdainone: A Deep Dive into its Mechanisms and Therapeutic Potential

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the anti-inflammatory properties of Qingdainone, a compound derived from the traditional Chinese medicine Qingdai (Indigo Naturalis). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the molecular mechanisms, experimental evidence, and potential therapeutic applications of this promising anti-inflammatory agent.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. This compound has emerged as a compound of significant interest due to its potent anti-inflammatory effects. This document synthesizes the current scientific literature, elucidating the signaling pathways modulated by this compound, presenting quantitative data from key studies, and providing detailed experimental protocols. The evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the inhibition of the MAPK, JAK/STAT, and NF-κB signaling pathways, leading to a significant reduction in the production of pro-inflammatory mediators.

Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways

This compound's anti-inflammatory efficacy stems from its ability to modulate multiple intracellular signaling cascades that are pivotal in the inflammatory response.

Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, which includes key kinases such as ERK, JNK, and p38, plays a crucial role in the production of inflammatory cytokines.[1][2] Studies have shown that components of Qingdai, including this compound, have target enrichment in the MAPK signaling pathway.[1] By inhibiting the phosphorylation of these kinases, this compound effectively downregulates the expression of downstream inflammatory mediators. A derivative of an active component in Indigo Naturalis has been observed to inhibit the production of pro-inflammatory mediators by down-regulating JNK signaling pathways.[3]

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling.[4][5] Recent studies have demonstrated that Qingdai alleviates acute lung injury by inhibiting the JAK2/STAT3 signaling pathway.[6][7] By interfering with the phosphorylation and activation of JAKs and STATs, this compound can suppress the inflammatory response triggered by various cytokines.[6][7] This inhibition leads to a decrease in the transcription of target inflammatory genes.[6][7]

Suppression of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its activation is a critical step in the expression of numerous pro-inflammatory genes.[8][9] Qingdai powder has been shown to suppress inflammatory responses by inhibiting the degradation of IκB-α and subsequent nuclear translocation of the NF-κB p65 subunit.[10] This mechanism has been observed in studies on ulcerative colitis, where Qingdai and its components were found to inhibit TLR4/MyD88/NF-κB signal transduction.[11] One of Qingdai's constituents, indirubin, has been reported to exert anti-inflammatory effects by suppressing NF-κB production.[12]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound and its parent compound Qingdai have been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vivo Efficacy of Qingdai Powder (QDP) in a DSS-Induced Colitis Mouse Model [3]

| Treatment Group | Dose | Colonic TNF-α (pg/mg) | Colonic IL-1β (pg/mg) | Colonic IL-6 (pg/mg) | Serum MCP-1 (pg/mL) |

| Control | - | 15.2 ± 3.1 | 10.1 ± 2.5 | 20.5 ± 4.2 | 80.3 ± 15.7 |

| DSS Model | - | 45.8 ± 7.3 | 38.4 ± 6.9 | 65.1 ± 10.8 | 250.6 ± 45.2 |

| QDP | 1.54 g/kg | 25.3 ± 5.4 | 22.7 ± 4.8 | 38.6 ± 7.1 | 125.4 ± 28.9 |

| QDP | 3.08 g/kg | 20.1 ± 4.9 | 18.9 ± 4.1 | 30.2 ± 6.5 | 98.7 ± 20.3 |

*P < 0.05, **P < 0.01 compared to DSS model group. Data are presented as mean ± SD.

Table 2: In Vitro Efficacy of Qingdai Powder (QDP) on LPS-Induced RAW264.7 Macrophages [10]

| Treatment Group | Concentration | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | COX-2 Expression (% of LPS control) | iNOS Expression (% of LPS control) |

| LPS Control | - | 100 | 100 | 100 | 100 |

| QDP | 1.0 µg/mL | 45.2 ± 6.8 | 50.1 ± 7.5 | 60.3 ± 8.1** | 75.4 ± 9.2 |

| QDP | 3.0 µg/mL | 28.7 ± 5.1 | 35.8 ± 6.2 | 42.1 ± 7.3 | 50.6 ± 8.5 |

**P < 0.01, ***P < 0.001 compared to LPS control group. Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key experiments cited in this paper.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model[3][13]

-

Animal Model: Male C57BL/6 mice, 7-8 weeks old.

-

Induction of Colitis: Administration of 2.0% DSS in drinking water for 5 consecutive days.

-

Treatment: Qingdai powder (QDP) suspended in saline was administered orally by gavage at doses of 0.77, 1.54, and 3.08 g/kg for 7 days, starting on day 6. A positive control group received sulfasalazine (SASP) at 0.20 g/kg.

-

Assessment:

-

Disease Activity Index (DAI): Scored daily based on body weight loss, diarrhea, and rectal bleeding.

-

Histological Analysis: Colon tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage.

-

Cytokine Measurement: Colonic levels of TNF-α, IL-1β, and IL-6, and serum levels of MCP-1 were quantified using ELISA.[3]

-

Myeloperoxidase (MPO) Activity: Measured by a colorimetric method to quantify neutrophil infiltration.

-

In Vitro Lipopolysaccharide (LPS)-Induced Macrophage Inflammation Model[10]

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Cell Culture: Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells were pre-treated with various concentrations of QDP for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Assessment:

-

Cytokine Measurement: Levels of TNF-α and IL-6 in the culture supernatant were measured by ELISA.

-

Western Blot Analysis: Protein expression levels of COX-2, iNOS, and IκB-α were determined by Western blotting to assess the effect on the NF-κB pathway.

-

Conclusion and Future Directions

The collective evidence strongly supports the potent anti-inflammatory effects of this compound, mediated through the comprehensive modulation of the MAPK, JAK/STAT, and NF-κB signaling pathways. The quantitative data from both in vivo and in vitro models demonstrate a significant reduction in key pro-inflammatory cytokines and mediators.

Future research should focus on isolating the effects of this compound from other active components of Qingdai to fully delineate its specific contributions. Further preclinical studies are warranted to establish a comprehensive pharmacokinetic and safety profile. The development of optimized delivery systems could enhance its bioavailability and therapeutic efficacy. Ultimately, well-designed clinical trials will be essential to translate the promising preclinical findings into effective therapies for a range of inflammatory diseases.

References

- 1. Deciphering Key Pharmacological Pathways of Qingdai Acting on Chronic Myeloid Leukemia Using a Network Pharmacology-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Qingnao dripping pills mediate immune-inflammatory response and MAPK signaling pathway after acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qing-dai powder promotes recovery of colitis by inhibiting inflammatory responses of colonic macrophages in dextran sulfate sodium-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Qingdai in Alleviating Acute Lung Injury by Inhibiting the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Qing-dai powder promotes recovery of colitis by inhibiting inflammatory responses of colonic macrophages in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Mechanism of Indigo Naturalis in the Treatment of Ulcerative Colitis Based on TLR4/MyD88/NF-κB Signaling Pathway and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic efficacy of the Qing Dai in patients with intractable ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Anti-Melanoma Properties of Qingdainone and its Analogue, Indirubin

A Note on the Availability of Research: While Qingdainone, a natural product derived from Indigo Naturalis (Qingdai), has been identified and noted for potential anti-tumor effects, publicly available, in-depth research specifically detailing its anti-melanoma properties is limited. A 1985 study by Zhou and Huang is cited for demonstrating "antimelanoma B1 effects" of this compound, however, detailed quantitative data and experimental protocols from this study are not readily accessible in current scientific literature databases.

In light of this, and to provide a comprehensive technical guide for researchers in this area, this document will focus on the anti-melanoma properties of Indirubin , a well-studied analogue of this compound also found in Indigo Naturalis. The extensive research on Indirubin offers valuable insights into the potential mechanisms by which compounds from this traditional medicine may exert their anti-cancer effects. This guide will present quantitative data, detailed experimental protocols, and visualizations of the signaling pathways associated with Indirubin's activity against melanoma.

Indirubin: An Anti-Melanoma Agent from Indigo Naturalis

Indirubin and its derivatives have demonstrated significant potential in counteracting melanoma through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that promote cancer cell proliferation and survival.

Data Presentation: In Vitro Efficacy of Indirubin Derivatives

The following table summarizes the quantitative data on the effects of various Indirubin derivatives on melanoma cells.

| Compound | Cell Line(s) | Effect | Key Findings |

| 8-Rha-β-indirubin | Melanoma Cells | Sensitization to TRAIL- and CD95-induced apoptosis | Overcomes resistance to death ligands by upregulating DR4 and DR5 receptors. |

| 6-bromoindirubin-3′-oxime | Human Melanoma Cells | Inhibition of JAK/STAT3 signaling, Induction of apoptosis | Demonstrates direct inhibition of key survival pathways in melanoma. |

| 7-bromoindirubin (MLS-2438) | Human Melanoma Cells | Inhibition of STAT3 and Akt signaling, Induction of apoptosis | Targets multiple pro-survival signaling cascades in melanoma cells. |

| Glycosylated (KD87) and non-glycosylated (KD88) thia-analogous indirubin derivatives | A375 and A431 skin cancer cells | Synergistic effect with plasma-activated medium (PAM) on metabolic activity and adhesion | Highlights the potential for combination therapies to enhance anti-cancer effects. |

Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments to evaluate the anti-melanoma properties of Indirubin derivatives.

Cell Culture and Treatment

-

Cell Lines: Human melanoma cell lines (e.g., A375, A431) are commonly used. These cells are cultured in appropriate media, such as DMEM, supplemented with fetal calf serum (FCS) under standard conditions (37°C, 5% CO2). For experiments involving Indirubin derivatives, it is often recommended to use serum-free conditions to avoid interference from Indirubins present in FCS.

-

Compound Preparation: Indirubin derivatives are typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify apoptosis. Cells are treated with the Indirubin derivative for a specified time, then harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

-

Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured using colorimetric or fluorometric assays that detect the cleavage of specific caspase substrates.

-

Mitochondrial Membrane Potential (MMP) Assay: The loss of MMP is an early indicator of apoptosis. This is often assessed using fluorescent dyes like JC-1, where a shift in fluorescence from red to green indicates a decrease in MMP.

Western Blotting for Protein Expression Analysis

-

Purpose: To determine the effect of Indirubin derivatives on the expression and phosphorylation status of proteins involved in signaling pathways.

-

Methodology:

-

Melanoma cells are treated with the compound of interest.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a method like the Bradford assay.

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Mcl-1, p-STAT3, p-Akt).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting light is detected to visualize the protein bands.

-

Cell Cycle Analysis

-

Purpose: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Cells are treated with the Indirubin derivative.

-

Cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-binding dye like Propidium Iodide.

-

The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is then quantified.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by Indirubin derivatives in melanoma cells and a typical experimental workflow.

Qingdainone: Unraveling the Role of a Minor Indole Alkaloid in the Therapeutic Potential of Qing Dai (Indigo Naturalis)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Qing Dai (Indigo Naturalis), a traditional medicine with a long history of use in East Asia, has garnered significant scientific interest for its therapeutic efficacy, particularly in inflammatory conditions such as ulcerative colitis. This deep blue powder is a complex mixture of various chemical constituents, with indole alkaloids being the most prominent and pharmacologically active. While research has predominantly focused on its major components, indigo and indirubin, other minor alkaloids like Qingdainone remain largely enigmatic. This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, positioning it within the broader context of Qing Dai's pharmacology. It synthesizes the available data on its discovery, potential bioactivities, and the significant knowledge gaps that present opportunities for future research and drug development.

Introduction to Qing Dai and its Indole Alkaloids

Qing Dai is a dried pigment prepared from the leaves and stems of several plant species, including Strobilanthes cusia, Persicaria tinctoria, and Isatis tinctoria.[1] In Traditional Chinese Medicine (TCM), it is used to clear heat, cool the blood, and resolve toxins, with clinical applications for various inflammatory and hemorrhagic conditions.[2] Modern pharmacological studies have begun to elucidate the scientific basis for these traditional uses, revealing potent anti-inflammatory and immunomodulatory properties.[3][4]

The therapeutic effects of Qing Dai are largely attributed to its rich content of indole alkaloids. To date, over sixty chemical compounds have been isolated from Qing Dai, with indole alkaloids being the most significant class.[1] The most abundant and well-studied of these are indigo and indirubin. However, a variety of other structurally related alkaloids, including this compound, are also present, and their contribution to the overall pharmacological profile of Qing Dai is an area of active investigation.

This compound: An Enigmatic Component of Qing Dai

This compound was first isolated and its structure identified from Indigo Naturalis in 1985.[1] In this initial report, it was also noted to exhibit anti-melanoma effects against B1 cells.[1] Despite this promising early finding, scientific literature on this compound has since been sparse, and detailed investigations into its biological activities and mechanisms of action are conspicuously absent. The majority of research on Qing Dai has concentrated on indigo and indirubin, leaving the pharmacological role of this compound largely undefined. This represents a significant knowledge gap and a potential untapped resource for novel therapeutic agents.

The Anti-inflammatory and Immunomodulatory Activities of Qing Dai's Alkaloids

Modulation of Key Signaling Pathways

The anti-inflammatory effects of Qing Dai are believed to be mediated through the modulation of several key signaling pathways involved in the immune response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). This dimer then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on Qing Dai and its components have shown an inhibitory effect on the NF-κB pathway.[3]

Figure 1: Simplified NF-κB Signaling Pathway and Potential Inhibition by Qing Dai.

Figure 2: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activated by Qing Dai.

T-helper 17 (Th17) cells are a subset of T-helper cells that are characterized by their production of pro-inflammatory cytokines, particularly Interleukin-17 (IL-17). Elevated levels of Th17 cells and IL-17 are implicated in the pathogenesis of many autoimmune and inflammatory diseases. Qing Dai has been shown to modulate the differentiation and function of Th17 cells, leading to a reduction in pro-inflammatory cytokine production.[6]

Figure 3: Regulation of Th17 Cell Differentiation and the Inhibitory Effect of Qing Dai.

Quantitative Data on the Anti-inflammatory Effects of Qing Dai

The following table summarizes some of the quantitative data from clinical studies on the efficacy of Qing Dai in treating ulcerative colitis. It is important to note that these studies used the whole Qing Dai extract, and the specific contribution of this compound to these effects is unknown.

| Study Type | Patient Population | Treatment | Duration | Key Findings |

| Prospective Pilot Study[3] | 20 patients with mild-to-moderate ulcerative colitis | 2g/day Qing Dai | 8 weeks | 72% clinical response, 61% mucosal healing |

| Retrospective Study[2] | 9 patients with intractable ulcerative colitis | 2g/day Qing Dai | 4 months | Significant decrease in Clinical Activity Index (from 8.3 to 2.4) |

| Randomized Controlled Trial[5] | 86 patients with active ulcerative colitis | 0.5g, 1.0g, or 2.0g/day Qing Dai | 8 weeks | Dose-dependent increase in clinical remission and mucosal healing |

Anticancer Potential of Qing Dai's Components

The initial report on this compound highlighted its anti-melanoma activity.[1] While this specific finding has not been extensively followed up, other components of Qing Dai have demonstrated anticancer properties. For instance, indirubin and its derivatives have been studied for their potential in treating chronic myelogenous leukemia.[1] Tryptanthrin has also shown antitumor effects.[1]

The following table summarizes the reported anticancer activities of some of the indole alkaloids found in Qing Dai.

| Compound | Cancer Type | Reported Activity |

| This compound | Melanoma | Anti-melanoma B1 effects[1] |

| Indirubin | Chronic Myelogenous Leukemia | Induction of apoptosis |

| Tryptanthrin | Skin tumors | Reduction in tumor size and multiplicity[1] |

Extraction and Analysis of this compound

A patented method for extracting this compound from Isatis tinctoria has been described. The general workflow involves extraction with an alcohol solvent, followed by separation and purification using column chromatography and high-performance liquid chromatography (HPLC).

Figure 4: General Workflow for the Extraction and Isolation of this compound.

Modern analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are essential for the quantitative analysis of this compound and other alkaloids in Qing Dai extracts. However, there is a lack of published studies that specifically quantify this compound content in different sources of Qing Dai and correlate it with biological activity.

Knowledge Gaps and Future Research Directions

The current body of scientific literature reveals significant gaps in our understanding of this compound. To unlock its full therapeutic potential, future research should focus on the following areas:

-

Bioactivity-Guided Fractionation: A systematic bioassay-guided fractionation of Qing Dai extracts is needed to isolate and identify all active components, including a thorough evaluation of this compound's contribution to the overall anti-inflammatory and anticancer effects.

-

In-depth Pharmacological Studies: Once isolated in sufficient quantities, this compound should be subjected to a comprehensive battery of in vitro and in vivo pharmacological assays to determine its efficacy, potency (e.g., IC50 values), and mechanism of action in various disease models, including inflammatory bowel disease and melanoma.

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is essential for determining its bioavailability and for designing appropriate dosing regimens.

-

Chemical Synthesis: The development of a robust and scalable chemical synthesis for this compound and its derivatives would provide a reliable source of the pure compound for research and potential therapeutic development. It would also enable the exploration of structure-activity relationships.

-

Quantitative Analysis and Standardization: Robust analytical methods should be developed and validated for the routine quantification of this compound in raw materials and finished products of Qing Dai. This is a critical step towards the standardization and quality control of this traditional medicine.

Conclusion

This compound remains a largely unexplored indole alkaloid within the complex chemical matrix of Qing Dai. While early research hinted at its potential as an anti-melanoma agent, a lack of subsequent investigation has left its pharmacological role in the dark. The well-documented therapeutic effects of Qing Dai in inflammatory diseases suggest that all its components, including minor alkaloids like this compound, may contribute to its overall efficacy. A renewed focus on the systematic investigation of this compound is warranted. Such research holds the promise of not only deepening our understanding of this traditional medicine but also of potentially yielding novel lead compounds for the development of new therapies for inflammatory diseases and cancer. The significant knowledge gaps highlighted in this guide represent exciting opportunities for the scientific and drug development communities to explore.

References

- 1. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic efficacy of the Qing Dai in patients with intractable ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Science of Qing Dai | Evinature [evinature.com]

- 4. Evinature: Evidence-based Supplements | IBD, Colitis & Crohn's Information [evinature.com]

- 5. Qing Dai (Indigo) for Induction in IBD Patients | CurQD® [curqd.com]

- 6. researchgate.net [researchgate.net]

The Active Components of Qingdai: A Technical Guide for Researchers

An in-depth exploration of the chemical constituents, pharmacological activities, and mechanisms of action of Indigo Naturalis (Qingdai), with a focus on Qingdainone and other key bioactive molecules.

This technical guide provides a comprehensive overview of the active components found in Qingdai (Indigo Naturalis), a traditional medicine with a long history of use in treating inflammatory and other diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Qingdai's constituent compounds, including the well-studied indigo and indirubin, the versatile tryptanthrin, and the lesser-known but promising this compound.

Core Bioactive Components of Qingdai

Qingdai is a complex mixture of various chemical compounds, with its therapeutic effects attributed to a synergistic interplay of its active constituents. The primary bioactive components that have been isolated and identified include indigo, indirubin, tryptanthrin, and this compound. These compounds belong to the indole alkaloid class and have demonstrated a range of pharmacological activities.

Table 1: Key Bioactive Components of Qingdai and Their Pharmacological Activities

| Compound | Chemical Structure | Molecular Formula | Key Pharmacological Activities |

| Indigo | C₁₆H₁₀N₂O₂ | C₁₆H₁₀N₂O₂ | Anti-inflammatory, immune-regulatory, activator of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] |

| Indirubin | C₁₆H₁₀N₂O₂ | C₁₆H₁₀N₂O₂ | Anti-inflammatory, anti-tumor, immune-regulatory, inhibitor of cyclin-dependent kinases (CDKs) and JAK/STAT signaling.[4][5][6] |

| Tryptanthrin | C₁₅H₈N₂O₂ | C₁₅H₈N₂O₂ | Anti-inflammatory, anti-microbial, anti-tumor, inhibitor of the NF-κB signaling pathway.[7] |

| This compound | C₁₅H₈N₂O₂ | C₁₅H₈N₂O₂ | Anti-melanoma effects have been reported, but further research is needed to fully elucidate its bioactivities.[8] |

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of Qingdai's active components, providing insights into their potency and selectivity.

Table 2: In Vitro Bioactivity of Indirubin and its Derivatives

| Compound | Target | Assay | IC₅₀ / EC₅₀ | Cell Line / System | Reference |

| Indirubin | AhR | Reporter Gene Assay | ~1 x 10⁻⁷ M (EC₅₀) | Hepatoma cells | [1] |

| Indirubin | AhR | Competitive Binding | ~2 x 10⁻⁹ M (IC₅₀) | --- | [1] |

| Indirubin-3'-oxime | AhR | Reporter Gene Assay | ~5 x 10⁻⁷ M (EC₅₀) | Hepatoma cells | [1] |

| 6-Bromoindirubin-3'-oxime (6BIO) | JAK1 | In vitro kinase assay | 1.5 µM (IC₅₀) | --- | [4][9] |

| 6-Bromoindirubin-3'-oxime (6BIO) | JAK2 | In vitro kinase assay | 8.0 µM (IC₅₀) | --- | [4][9] |

| 6-Bromoindirubin-3'-oxime (6BIO) | JAK3 | In vitro kinase assay | 0.5 µM (IC₅₀) | --- | [4] |

| 6-Bromoindirubin-3'-oxime (6BIO) | TYK2 | In vitro kinase assay | 0.03 µM (IC₅₀) | --- | [4][9] |

| Indirubin Derivative (E804) | Src kinase | In vitro kinase assay | 0.43 µM (IC₅₀) | --- | [5][6] |

| Indirubin Derivative (E804) | CDK1/cyclin B | In vitro kinase assay | 1.65 µM (IC₅₀) | --- | [5] |

| Indirubin Derivative (E804) | CDK2/cyclin A | In vitro kinase assay | 0.54 µM (IC₅₀) | --- | [5] |

| Indirubin Derivative (E804) | CDK1/cyclin E | In vitro kinase assay | 0.21 µM (IC₅₀) | --- | [5] |

Table 3: In Vitro Bioactivity of Indigo

| Compound | Target | Assay | EC₅₀ | Cell Line / System | Reference |

| Indigo | AhR | Reporter Gene Assay | ~5 x 10⁻⁶ M | Hepatoma cells | [1] |

Table 4: In Vitro Bioactivity of Tryptanthrin and its Derivatives

| Compound | Target/Assay | IC₅₀ | Cell Line | Reference |

| Tryptanthrin Derivative (C1) | Anti-proliferative | 0.55 ± 0.33 µM | A549 (Lung cancer) | [10] |

| Tryptanthrin Derivative (12b) | Anti-proliferative | 2 µM | HL-60 (Leukemia) | [11] |

| Tryptanthrin Derivative (12b) | Anti-proliferative | 8 µM | MOLT-4 (Leukemia) | [11] |

| Tryptanthrin Derivative (12b) | Anti-proliferative | 5 µM | K-562 (Leukemia) | [11] |

Experimental Protocols

Extraction and Isolation of Active Components

The following is a generalized protocol for the sequential extraction and isolation of indigo, indirubin, and tryptanthrin from the leaves of Strobilanthes cusia. The isolation of this compound is less commonly described and may require more specialized techniques.

Protocol 1: Sequential Extraction and Isolation

-

Initial Extraction:

-

Fresh or dried leaves of Strobilanthes cusia are macerated in water for 24-72 hours at room temperature. This allows for the enzymatic hydrolysis of indican to indoxyl.[12]

-

The aqueous extract is filtered to remove solid plant material.

-

-

Indigo and Indirubin Precipitation:

-

The pH of the filtrate is adjusted to ~11 by adding Ca(OH)₂ solution.

-

Air is bubbled through the alkaline solution for approximately 15-30 minutes to facilitate the oxidative dimerization of indoxyl to indigo (blue) and indirubin (red).[13]

-

The resulting precipitate, which is a mixture of indigo and indirubin, is collected by centrifugation or filtration.

-

-

Separation of Indigo and Indirubin:

-

The crude pigment mixture is dried.

-

Separation can be achieved using column chromatography on silica gel. A solvent system of chloroform:n-hexane:methanol (e.g., 8:5:0.5) can be used for elution, where indirubin will elute before indigo.[14]

-

Alternatively, a continuous extraction with a suitable solvent like dimethyl sulfoxide (DMSO) can be employed, leveraging the differential solubility of the two isomers.[15]

-

-

Tryptanthrin Extraction:

-

Tryptanthrin is more soluble in organic solvents. The plant material, after initial aqueous extraction or fresh plant material, can be extracted with ethanol or liquid limonene.[16]

-

Extraction with liquid limonene for approximately 24 hours has been shown to be effective and can yield a less pigmented extract.[16]

-

The resulting extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

-

Analytical Characterization

UPLC-MS/MS for Component Identification:

-

Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: Mass spectrometry is used for the identification and quantification of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

NMR and MS for Structural Elucidation of this compound:

-

The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to determine the chemical environment of the protons and carbons in the molecule.[17]

-

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, which further aids in structural confirmation.[17]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Qingdai's active components are mediated through their interaction with various cellular signaling pathways.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity and inflammation. Indirubin and its derivatives have been shown to inhibit this pathway.[4][9][18]

Caption: Inhibition of the JAK/STAT signaling pathway by Indirubin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses. Tryptanthrin has been reported to inhibit this pathway.[7]

Caption: Inhibition of the NF-κB signaling pathway by Tryptanthrin.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in immune modulation. Indigo and indirubin are known agonists of AhR.[1][2][3][19]

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

The active components of Qingdai, particularly indigo, indirubin, and tryptanthrin, exhibit a remarkable range of pharmacological activities that underscore the therapeutic potential of this traditional medicine. Their ability to modulate key signaling pathways involved in inflammation, immunity, and cell proliferation provides a scientific basis for their traditional uses and opens avenues for the development of novel therapeutics. Further research into the bioactivity of this compound and the synergistic effects of these compounds is warranted to fully unlock the potential of Qingdai in modern medicine. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the rich chemical and pharmacological landscape of this important natural product.

References

- 1. Aryl hydrocarbon receptor response to indigoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indirubin and indigo are potent aryl hydrocarbon receptor ligands present in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tekhelet.com [tekhelet.com]

- 6. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 14. [PDF] EKSTRAKSI INDIGO DARI DAUN STROBILANTHES CUSIA DAN KAJIAN PEMBENTUKAN KOMPLEKS DENGAN ION Ni2+ | Semantic Scholar [semanticscholar.org]

- 15. A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural Indigo Pigment [mdpi.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. researchgate.net [researchgate.net]

- 18. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Qingdainone: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qingdainone, a quinazoline indole alkaloid, is a constituent of the traditional Chinese medicine Qing Dai (Indigo Naturalis). This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of its known biological activities. Quantitative data from relevant studies are presented in tabular format for comparative analysis. Furthermore, this guide includes detailed experimental protocols for key assays and visual representations of associated signaling pathways to support further research and drug development efforts.

Natural Sources of this compound

This compound is a naturally occurring compound found in several plant species that are used to produce the traditional medicine Indigo Naturalis, also known as Qing Dai. The primary botanical sources include:

-

Isatis tinctoria L. (Woad): The leaves of this plant are a well-documented source of this compound.

-

Isatis indigotica Fortune: This species is also a known source, with this compound being found in its aerial parts.

-

Baphicacanthus cusia (Nees) Bremek (Strobilanthes cusia): This is another primary plant source for the production of Qing Dai.

-

Polygonum tinctorium Aiton (Chinese indigo): This plant is also used in the preparation of Indigo Naturalis.

While this compound is a known constituent of Indigo Naturalis, its concentration can vary depending on the plant source, growing conditions, and processing methods.

Extraction and Purification of this compound

A detailed method for the extraction and purification of this compound from Isatis tinctoria has been outlined in the scientific literature, promising a high yield and purity of the final compound[1]. The following protocol is based on this patented methodology.

Experimental Protocol: Extraction and Purification

Objective: To extract and purify this compound from the leaves of Isatis tinctoria.

Materials and Reagents:

-

Dried and crushed leaves of Isatis tinctoria

-

Methanol or 60-95% ethanol solution

-

Macroporous adsorption resin column or cation exchange resin column

-

Diethyl ether

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Soxhlet Extraction:

-

Soak the pulverized Isatis tinctoria leaves in a 60-95% methanol or ethanol solution for 1-2 hours.

-

Perform Soxhlet extraction for 2-10 hours at a temperature of 80-95°C.

-

-

Concentration:

-

Concentrate the resulting extract under reduced pressure until the alcohol odor is no longer detectable.

-

-

Primary Separation:

-

Disperse the concentrated liquid in water.

-

Subject the aqueous solution to primary separation using a macroporous adsorption resin column or a cation exchange resin column.

-

-

Elution and Further Extraction:

-

Elute the column and concentrate the eluent.

-

Extract the concentrated eluent with diethyl ether.

-

-

Crude Product Isolation:

-

Concentrate and dry the diethyl ether extract to obtain the crude this compound product.

-

-

Final Purification:

-

Purify the crude product using preparative HPLC to obtain this compound with a purity of over 98%.

-

Experimental Workflow for this compound Extraction and Purification

References

Methodological & Application

Application Notes and Protocols for Qingdainone Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qingdainone, a bioactive compound isolated from the traditional medicine Indigo Naturalis (Qing Dai), has garnered significant interest for its potential therapeutic applications, particularly in inflammatory diseases and cancer. Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline for this compound. These application notes provide detailed experimental designs and protocols for investigating the efficacy and mechanism of action of this compound in two key animal models: Dextran Sulfate Sodium (DSS)-induced colitis and a Chronic Myeloid Leukemia (CML) xenograft model.

Preclinical Evaluation of this compound in a DSS-Induced Colitis Mouse Model

The DSS-induced colitis model is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.

Experimental Design

This study is designed to assess the dose-dependent efficacy of this compound in treating DSS-induced acute colitis in mice.

Table 1: Experimental Groups for DSS-Induced Colitis Study

| Group | Treatment | Animal Number (n) | Dosage | Route of Administration |

| 1 | Control (Vehicle) | 10 | - | Oral Gavage |

| 2 | DSS + Vehicle | 10 | - | Oral Gavage |

| 3 | DSS + this compound | 10 | Low Dose (e.g., 25 mg/kg) | Oral Gavage |

| 4 | DSS + this compound | 10 | Medium Dose (e.g., 50 mg/kg) | Oral Gavage |

| 5 | DSS + this compound | 10 | High Dose (e.g., 100 mg/kg) | Oral Gavage |

| 6 | DSS + Sulfasalazine (Positive Control) | 10 | 100 mg/kg | Oral Gavage |

Note: The proposed doses for this compound are starting points and may require optimization based on preliminary tolerability and efficacy studies.

Experimental Workflow

Caption: Experimental workflow for the DSS-induced colitis model.

Detailed Protocols

1.3.1. Induction of DSS Colitis

-

Animals: 8-10 week old male C57BL/6 mice.

-

Induction Agent: 2.5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) dissolved in sterile drinking water.

-

Procedure:

-

Provide mice with ad libitum access to the 2.5% DSS solution for 7 consecutive days.

-

The control group will receive regular sterile drinking water.

-

Replace the DSS solution every 2-3 days to ensure its stability.

-

1.3.2. This compound Administration

-

Preparation of this compound: Suspend this compound powder in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Administration:

-

Starting from day 1 of DSS administration, administer the assigned treatment (this compound, vehicle, or sulfasalazine) daily via oral gavage for 7 days.

-

The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

-

1.3.3. Efficacy Evaluation

-

Disease Activity Index (DAI): Calculate the DAI score daily for each mouse based on the following parameters:

-

Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

-

Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)

-

Rectal Bleeding: 0 (none), 2 (visible blood), 4 (gross bleeding)

-

-

Colon Length: At the end of the experiment (Day 8), euthanize the mice and carefully excise the entire colon from the cecum to the anus. Measure the length of the colon.

-

Histopathology: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation severity, crypt damage, and ulceration.

Quantitative Data Summary

Table 2: Expected Efficacy Data for this compound in DSS-Induced Colitis

| Treatment Group | Average DAI Score (Day 7) | Average Colon Length (cm) | Histopathology Score |

| Control (Vehicle) | 0 | 8.5 ± 0.5 | 0 |

| DSS + Vehicle | 3.5 ± 0.4 | 5.0 ± 0.6 | 8.0 ± 1.2 |

| DSS + this compound (Low Dose) | 2.8 ± 0.5 | 5.8 ± 0.7 | 6.5 ± 1.0 |

| DSS + this compound (Medium Dose) | 2.1 ± 0.3 | 6.5 ± 0.5 | 4.0 ± 0.8 |

| DSS + this compound (High Dose) | 1.5 ± 0.2 | 7.2 ± 0.4 | 2.5 ± 0.6 |

| DSS + Sulfasalazine | 1.8 ± 0.3 | 6.8 ± 0.6 | 3.0 ± 0.7 |

Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.

Preclinical Evaluation of this compound in a Chronic Myeloid Leukemia (CML) Xenograft Model

The K562 human CML cell line xenograft model in immunocompromised mice is a standard for evaluating the in vivo efficacy of anti-leukemia agents.

Experimental Design

This study will determine the anti-tumor activity of this compound in a subcutaneous K562 xenograft model.

Table 3: Experimental Groups for CML Xenograft Study

| Group | Treatment | Animal Number (n) | Dosage | Route of Administration |

| 1 | Vehicle Control | 8 | - | Intraperitoneal (i.p.) Injection |

| 2 | This compound | 8 | Low Dose (e.g., 25 mg/kg) | Intraperitoneal (i.p.) Injection |

| 3 | This compound | 8 | Medium Dose (e.g., 50 mg/kg) | Intraperitoneal (i.p.) Injection |

| 4 | This compound | 8 | High Dose (e.g., 100 mg/kg) | Intraperitoneal (i.p.) Injection |

| 5 | Imatinib (Positive Control) | 8 | 50 mg/kg | Oral Gavage |